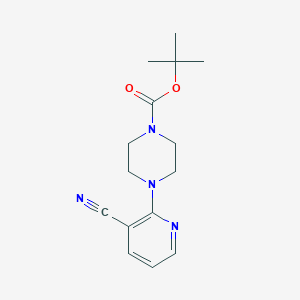

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20N4O2. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 3-cyanopyridine under specific conditions. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its effects on cellular processes and pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyanopyridine moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

- Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate

- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the cyanopyridine moiety. This structural uniqueness can influence its biological activity and chemical reactivity compared to similar compounds .

Biological Activity

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 440100-15-2) is a synthetic compound with notable potential in pharmacological applications. Its unique structure, characterized by a piperazine ring and a cyanopyridine moiety, positions it as a candidate for various therapeutic uses, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.34 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

| Property | Value |

|---|---|

| CAS Number | 440100-15-2 |

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.34 g/mol |

| Solubility | Chloroform (slightly), Methanol (slightly), DMSO |

Anticancer Potential

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines, particularly:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed an IC50 value of approximately 0.126 μM, indicating strong antiproliferative activity .

- MCF-7 (Breast Cancer) : The selectivity index was notably high, with a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells .

This selectivity suggests that the compound could be developed as a targeted therapy for breast cancer with reduced toxicity to normal cells.

The mechanism underlying the anticancer effects involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Additionally, the compound has been observed to induce apoptosis in cancer cells through caspase activation pathways .

Neuropharmacological Effects

Beyond its anticancer properties, this compound has been investigated for its neuropharmacological activities. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Study 1: In Vivo Efficacy

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound over a period of 30 days resulted in significant inhibition of lung metastasis compared to controls. This study underscores the potential of this compound as a viable candidate for further development as an anti-metastatic agent .

Study 2: Safety Profile

A toxicity assessment conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile that warrants further investigation into its therapeutic window .

Properties

IUPAC Name |

tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEQQMQLJYJBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.